N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable precursor, such as 2-amino-5-tert-butyl-1,3,4-thiadiazole, with appropriate reagents under controlled conditions.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan-2-ylmethyl group is attached to the thiadiazole ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by cyclization reactions involving the intermediate compounds formed in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it into a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole and furan derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with metals, which can act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Biology and Medicine
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Drug Development: It can be used as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Corrosion Inhibitors: The compound can be used to protect metals from corrosion, especially in harsh environments.
Dye and Pigment Production: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions, while the furan and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A precursor in the synthesis of the target compound, known for its corrosion inhibition properties.
Furan-2-carboxylic acid: A simple furan derivative used in various organic syntheses.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with applications in pharmaceuticals.
Uniqueness
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse chemical reactivity and potential applications. The presence of the thiadiazole ring imparts corrosion inhibition properties, while the furan and pyrrolidine rings enhance its biological activity and chemical versatility.
Properties
Molecular Formula |
C16H20N4O3S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H20N4O3S/c1-16(2,3)14-18-19-15(24-14)17-13(22)10-7-12(21)20(8-10)9-11-5-4-6-23-11/h4-6,10H,7-9H2,1-3H3,(H,17,19,22) |
InChI Key |
XARQRTOJWSPFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3 |
Origin of Product |
United States |
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